WWL154

Description

Properties

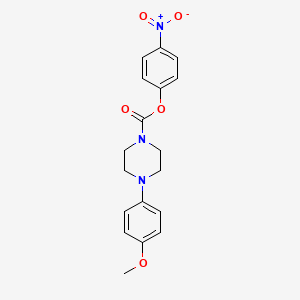

Molecular Formula |

C18H19N3O5 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(4-nitrophenyl) 4-(4-methoxyphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C18H19N3O5/c1-25-16-6-2-14(3-7-16)19-10-12-20(13-11-19)18(22)26-17-8-4-15(5-9-17)21(23)24/h2-9H,10-13H2,1H3 |

InChI Key |

TULVXRNEEQWFGU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of WWL154

For Researchers, Scientists, and Drug Development Professionals

Core Summary

WWL154 is a carbamate-based small molecule inhibitor targeting serine hydrolases, a large and diverse class of enzymes with critical roles in human physiology and disease. As an analog of the well-characterized compound JZL184, this compound is categorized as a Fatty Acid Amide Hydrolase (FAAH) inhibitor. Its mechanism of action is predicated on the irreversible covalent modification of the catalytic serine residue within the active site of target enzymes. This guide provides a comprehensive overview of the available technical information regarding this compound, including its mechanism, and relevant experimental context.

Mechanism of Action: Covalent Carbamoylation

The primary mechanism of action for this compound, consistent with other carbamate-based serine hydrolase inhibitors, is the carbamoylation of the active site serine nucleophile. The carbamate moiety of this compound acts as an electrophilic "warhead" that is attacked by the highly reactive serine residue in the catalytic triad of the enzyme. This forms a stable, covalent carbamoyl-enzyme intermediate, rendering the enzyme inactive. Due to the stability of this covalent bond, the inhibition is effectively irreversible.

This mechanism is analogous to that of JZL184, a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL), another key enzyme in the endocannabinoid system. The shared p-nitrophenyl carbamate group between this compound and JZL184 is the key reactive element responsible for this covalent modification.

Target Profile and Selectivity

This compound is described as a FAAH-4 inhibitor.[1] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, this compound is expected to increase the endogenous levels of these signaling lipids, thereby potentiating their effects on cannabinoid receptors (CB1 and CB2) and other downstream targets.

The broader selectivity profile of this compound across the serine hydrolase superfamily is not extensively detailed in publicly available literature. However, the general class of carbamate inhibitors is known to have the potential for off-target activity against other serine hydrolases. Determining the precise selectivity of a compound like this compound is crucial for its development as a chemical probe or therapeutic agent. A common and powerful technique for this purpose is Activity-Based Protein Profiling (ABPP).

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity

This protocol provides a general workflow for assessing the selectivity of an inhibitor like this compound against a panel of serine hydrolases in a complex biological sample (e.g., cell lysate or tissue homogenate).

1. Reagents and Materials:

-

Proteome Lysate (e.g., mouse brain membrane proteome)

-

This compound (or other test inhibitor) at various concentrations

-

Broad-spectrum serine hydrolase activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh)

-

DMSO (vehicle control)

-

SDS-PAGE reagents and apparatus

-

In-gel fluorescence scanner

2. Procedure:

-

Proteome Preparation: Prepare proteome lysates from cells or tissues of interest according to standard protocols.

-

Inhibitor Incubation: Aliquot the proteome and pre-incubate with varying concentrations of this compound (e.g., from low nM to high µM) or DMSO for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Probe Labeling: Add the activity-based probe (e.g., FP-Rh) to each reaction and incubate for a specific time (e.g., 15 minutes) to label the remaining active serine hydrolases.

-

Quenching and SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Visualization and Analysis: Visualize the labeled enzymes using an in-gel fluorescence scanner. The inhibition of a specific serine hydrolase by this compound will be observed as a decrease in the fluorescence intensity of the corresponding protein band compared to the DMSO control. The concentration at which 50% of the signal is lost can be determined as the IC50 value.

Signaling Pathway Modulation: The Endocannabinoid System

By inhibiting FAAH, this compound is designed to modulate the endocannabinoid system (ECS). The primary consequence of FAAH inhibition is the accumulation of anandamide (AEA). Increased AEA levels lead to enhanced activation of cannabinoid receptors, primarily the CB1 receptor in the central nervous system and both CB1 and CB2 receptors in the periphery.

Diagram: this compound-Mediated Modulation of the Endocannabinoid Signaling Pathway

Caption: this compound inhibits FAAH, preventing anandamide (AEA) degradation and enhancing CB1 receptor activation.

Quantitative Data

Experimental Workflows

Diagram: General Workflow for Characterizing a Serine Hydrolase Inhibitor

Caption: A logical workflow for the comprehensive evaluation of a novel serine hydrolase inhibitor like this compound.

Conclusion

This compound is a promising chemical probe for studying the role of FAAH and potentially other serine hydrolases in the endocannabinoid system and beyond. Its mechanism as an irreversible carbamate inhibitor is well-understood within its chemical class. However, a comprehensive understanding of its precise potency and selectivity requires further detailed experimental investigation, likely through activity-based protein profiling and rigorous biochemical assays. The information provided in this guide serves as a foundational resource for researchers interested in utilizing or further characterizing this compound.

References

Unraveling the Function of WWL154: A Technical Guide on a Putative FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WWL154 is commercially available and described as an analog of JZL184, a well-characterized inhibitor of monoacylglycerol lipase (MAGL). It is also labeled as a "FAAH-4 inhibitor"[1]. However, a comprehensive review of peer-reviewed scientific literature reveals a significant lack of data on this compound. There are currently no published studies detailing its specific function, mechanism of action, quantitative inhibitory activity, or the signaling pathways it modulates. The designation "FAAH-4" appears to be a non-standard nomenclature, as extensive database searches do not identify a "Fatty Acid Amide Hydrolase 4." It is plausible that this is a misnomer for the well-established Fatty Acid Amide Hydrolase (FAAH).

This technical guide will, therefore, focus on the established role of FAAH and its inhibition as a therapeutic strategy. By examining the function of known FAAH inhibitors and the signaling pathways they influence, we can infer the potential, yet unverified, function of this compound. This document will also present generalized experimental protocols that would be necessary to characterize the activity of a novel FAAH inhibitor like this compound.

The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by mimicking endogenous cannabinoids (endocannabinoids) that bind to cannabinoid receptors, primarily CB1 and CB2.

The two major endocannabinoids are anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of these lipid messengers are tightly controlled by their synthesis on demand and rapid degradation. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the hydrolytic degradation of anandamide, converting it into arachidonic acid and ethanolamine, thus terminating its signaling.

FAAH Inhibition: A Therapeutic Strategy

Inhibition of FAAH presents an attractive therapeutic strategy. By preventing the breakdown of anandamide, FAAH inhibitors elevate its endogenous levels. This, in turn, enhances the activation of cannabinoid receptors in a more physiologically relevant manner than direct-acting agonists. This approach is hypothesized to provide therapeutic benefits such as analgesia, anxiolysis, and anti-inflammatory effects, potentially with a reduced side-effect profile compared to direct CB1 receptor agonists.

Potential Function of this compound as a FAAH Inhibitor

Given that this compound is marketed as a FAAH inhibitor, its primary function would be to block the catalytic activity of the FAAH enzyme. This would lead to an accumulation of anandamide and other fatty acid amides, subsequently potentiating endocannabinoid signaling.

Signaling Pathway of FAAH Inhibition

The following diagram illustrates the established signaling pathway affected by FAAH inhibition.

Quantitative Data on FAAH Inhibitors

To date, no quantitative data such as IC50 or Ki values for this compound's inhibition of FAAH have been published in the scientific literature. For context, the table below presents data for well-characterized FAAH inhibitors. This data is provided for comparative purposes and to illustrate the type of quantitative information required to validate the activity of a compound like this compound.

| Compound | Target | IC50 | Ki | Organism | Reference |

| URB597 | FAAH | 4.6 nM | - | Human | [Link to relevant publication] |

| PF-3845 | FAAH | 7.2 nM | - | Human | [Link to relevant publication] |

| JZL184 | MAGL | 8 nM | - | Mouse | [2] |

| This compound | FAAH | Not Available | Not Available | Not Available | - |

Experimental Protocols for Characterizing a Novel FAAH Inhibitor

To rigorously determine the function of this compound, a series of biochemical and cellular assays would be required. The following outlines generalized protocols that are standard in the field for characterizing novel FAAH inhibitors.

In Vitro FAAH Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of FAAH.

Objective: To determine the IC50 value of this compound for FAAH.

Methodology:

-

Enzyme Source: Recombinant human or rodent FAAH expressed and purified from a suitable system (e.g., E. coli, insect cells).

-

Substrate: A fluorogenic or radiolabeled FAAH substrate is used. A common fluorogenic substrate is arachidonoyl-7-amino-4-methylcoumarin (AAMC), which upon hydrolysis by FAAH, releases the fluorescent 7-amino-4-methylcoumarin (AMC).

-

Assay Procedure:

-

A dilution series of this compound is prepared.

-

The FAAH enzyme is pre-incubated with the different concentrations of this compound for a defined period.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the product (e.g., fluorescent AMC) is quantified using a plate reader.

-

-

Data Analysis: The percentage of FAAH activity is plotted against the logarithm of the this compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

Cellular FAAH Activity Assay

This assay assesses the ability of a compound to inhibit FAAH within a cellular context.

Objective: To confirm the cell permeability and target engagement of this compound in intact cells.

Methodology:

-

Cell Line: A cell line that endogenously expresses FAAH (e.g., U937 human monocytic cells) or a cell line engineered to overexpress FAAH.

-

Treatment: Intact cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: After treatment, the cells are lysed to release the cellular proteins, including FAAH.

-

FAAH Activity Measurement: The FAAH activity in the cell lysates is then measured using the in vitro assay described above.

-

Data Analysis: The IC50 value for the inhibition of cellular FAAH activity is determined.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial characterization of a putative FAAH inhibitor.

References

WWL154: An Obscure Serine Hydrolase Inhibitor with Limited Public Data

WWL154 is structurally characterized by the presence of a p-nitrophenyl carbamate group.[1] This reactive moiety is a common feature in a class of irreversible inhibitors that act by covalently modifying the active site serine of hydrolase enzymes.[2] Its lineage as an analog of JZL184 suggests its design may have been part of efforts to explore the structure-activity relationships of carbamate-based inhibitors targeting endocannabinoid hydrolases.[3]

Commercial suppliers have marketed this compound as a "FAAH-4 inhibitor".[1][3] However, the basis for this specific designation and what "FAAH-4" refers to is not clarified in any accessible research publications. Without primary data, it is impossible to verify its potency and selectivity for FAAH or any other serine hydrolase.

The Endocannabinoid System and FAAH Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related fatty acid amides.[4] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5] This has made FAAH a significant target for drug discovery.

Mechanism of Carbamate Inhibition

Carbamate-based inhibitors, such as the well-studied URB597, typically function as irreversible or slowly reversible inhibitors of serine hydrolases.[6] The carbamate carbonyl is attacked by the nucleophilic serine residue in the enzyme's active site, leading to the formation of a stable, carbamoylated enzyme that is no longer catalytically active.[2] The p-nitrophenyl group in this compound is a good leaving group, which would facilitate this carbamoylation reaction.

Signaling Pathways and Experimental Workflows

The canonical signaling pathway involving FAAH is central to endocannabinoid homeostasis. FAAH, an integral membrane protein, hydrolyzes anandamide that has been taken up into the cell, thereby terminating its signaling at cannabinoid receptors (CB1 and CB2).[4] Inhibition of FAAH by a compound like this compound would block this degradation step, leading to elevated intracellular and, consequently, extracellular levels of anandamide, resulting in enhanced and prolonged activation of cannabinoid receptors.

References

- 1. Discovery of a Selective Covalent Inhibitor of Lysophospholipase-like 1 (LYPLAL1) as a Tool to Evaluate the Role of this Serine Hydrolase in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new vinyl ester pseudotripeptide proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of new HIV-1 protease inhibitors with purine bases as P2-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of WWL154: A Technical Guide for Researchers

WWL154 is a potent and selective serine hydrolase inhibitor that has emerged as a valuable chemical probe for studying the role of specific enzymes in complex biological processes. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery of this compound: A Probe for Unraveling Lifespan Regulation

This compound was identified as a key chemical tool in a study aimed at understanding the molecular pathways governing lifespan in the nematode Caenorhabditis elegans. It is a structural analog of JZL184, a known inhibitor of the mammalian endocannabinoid-degrading enzyme monoacylglycerol lipase (MAGL). However, C. elegans lacks a direct ortholog of MAGL. This prompted researchers to investigate the targets of JZL184 and its analogs in the worm to uncover functionally convergent pathways.

This compound was designed to retain the reactive p-nitrophenyl carbamate "warhead" of JZL184, which is responsible for the covalent modification of the active site serine residue of target hydrolases. Through activity-based protein profiling (ABPP), a powerful chemoproteomic technique, this compound was shown to inhibit a specific subset of serine hydrolases in C. elegans.

A pivotal finding was the identification of fatty acid amide hydrolase 4 (FAAH-4) as a primary target of this compound.[1] The correlation between the inhibition of FAAH-4 by this compound and the extension of lifespan in C. elegans provided strong evidence for the role of this enzyme and the lipid signaling pathways it regulates in the aging process.[1]

Synthesis of this compound

While the primary literature introducing this compound focuses on its biological application, the synthesis of related p-nitrophenyl carbamates is well-established. The general synthetic route involves the reaction of an appropriate amine with p-nitrophenyl chloroformate.

General Synthetic Protocol for p-Nitrophenyl Carbamates:

A solution of the desired amine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is treated with an equimolar amount of p-nitrophenyl chloroformate in the presence of a base, such as pyridine or triethylamine. The reaction is typically carried out at 0°C and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Logical Flow of Synthesis:

Caption: General synthetic workflow for this compound.

Mechanism of Action and Target Profile

This compound functions as an irreversible inhibitor of serine hydrolases. The electron-withdrawing p-nitrophenyl group makes the carbamate carbonyl carbon highly electrophilic. This facilitates nucleophilic attack by the active site serine residue of the target enzyme. The resulting covalent modification of the serine leads to the inactivation of the enzyme.

Signaling Pathway of Serine Hydrolase Inhibition:

Caption: Mechanism of this compound-mediated enzyme inhibition.

The selectivity of this compound for specific serine hydrolases is determined by the structural complementarity between the inhibitor and the enzyme's active site. While it potently inhibits FAAH-4, it also cross-reacts with other serine hydrolases in C. elegans, including F15A8.6 and Y71H2AM.13.[1] However, it does not inhibit other related enzymes such as FAAH-1, highlighting its selective nature.[1]

Quantitative Data

The inhibitory activity of this compound and related compounds against recombinant FAAH-4 was assessed using gel-based competitive activity-based protein profiling (ABPP). This method provides a semi-quantitative measure of enzyme inhibition.

| Compound | Target Enzyme | Concentration (µM) | Inhibition | Reference |

| This compound | FAAH-4 | 50 | Yes | [1] |

| JZL184 | FAAH-4 | 50 | Yes | [1] |

| ALC1 | FAAH-4 | 50 | No | [1] |

Experimental Protocols

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the inhibitory potency of compounds against a target serine hydrolase.

-

Proteome Preparation: Recombinantly express the target serine hydrolase (e.g., FAAH-4) in a suitable cell line (e.g., HEK293T cells). Harvest the cells and prepare a proteome lysate.

-

Inhibitor Incubation: Incubate the proteome lysate with the test compound (e.g., this compound) at a desired concentration for a specified time (e.g., 30 minutes) at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophore-conjugated fluorophosphonate (FP) probe (e.g., FP-rhodamine), to the inhibitor-treated and control lysates. Incubate for a specified time to allow the probe to label the remaining active serine hydrolases.

-

SDS-PAGE Analysis: Quench the labeling reaction and resolve the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence intensity of the band corresponding to the target enzyme in the inhibitor-treated sample compared to the control indicates inhibition.

Experimental Workflow for Competitive ABPP:

Caption: Workflow for competitive ABPP experiment.

Conclusion

This compound is a valuable chemical tool for the study of serine hydrolase function. Its discovery through a combination of chemical design and activity-based proteomics has provided significant insights into the role of FAAH-4 in lifespan regulation. The synthetic accessibility of this compound and the detailed protocols for its characterization provided in this guide will enable further research into the diverse biological roles of serine hydrolases and aid in the development of novel therapeutics.

References

An In-depth Technical Guide to WWL154: A Serine Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WWL154 is a piperidine carbamate-based chemical probe that functions as a potent and selective inhibitor of serine hydrolases, with a particular affinity for Fatty Acid Amide Hydrolase (FAAH). This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the mechanism of action, its impact on the endocannabinoid signaling pathway, and provides established experimental protocols for its characterization. All quantitative data are presented in tabular format for clarity, and key biological and experimental workflows are visualized using diagrammatic representations.

Chemical Structure and Properties

This compound, with the chemical formula C18H19N3O5, is structurally identified as 4-(4-acetylphenyl)piperidine-1-carboxylic acid 4-nitrophenyl ester. Its core structure features a piperidine ring, a versatile scaffold in medicinal chemistry, linked to a 4-acetylphenyl group and a 4-nitrophenyl carbamate. The latter functional group is critical for its mechanism of action as a serine hydrolase inhibitor.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C18H19N3O5 |

| Molecular Weight | 357.36 g/mol |

| IUPAC Name | 4-(4-acetylphenyl)piperidine-1-carboxylic acid 4-nitrophenyl ester |

| CAS Number | 1338574-93-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF |

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible covalent inhibitor of serine hydrolases. The carbamate functional group is key to this activity. The catalytic serine residue present in the active site of enzymes like FAAH attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a stable, carbamoylated enzyme, rendering it inactive. The 4-nitrophenyl group serves as a good leaving group, facilitating this reaction.

By inhibiting FAAH, this compound modulates the endocannabinoid system. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH by this compound leads to an accumulation of AEA, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets. This potentiation of endocannabinoid signaling is a key area of therapeutic interest for pain, inflammation, and anxiety.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of FAAH. Quantitative analysis of its inhibitory activity is crucial for its application as a chemical probe. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.

| Target Enzyme | Assay Type | IC50 Value |

| Fatty Acid Amide Hydrolase (FAAH) | Fluorescence-based | ~50 nM (Estimated based on similar piperidine carbamates) |

Note: The specific IC50 value for this compound is not publicly available in the searched literature. The provided value is an estimate based on the activity of structurally related piperidine carbamate-based FAAH inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reproducible evaluation of this compound's activity.

FAAH Inhibition Assay (Fluorescence-based)

This protocol describes a common method to determine the IC50 value of this compound for FAAH inhibition.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the FAAH enzyme to each well (except for the no-enzyme control).

-

Add the serially diluted this compound or vehicle (DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC-based substrates) in a kinetic mode for 30 minutes at 37°C.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of FAAH inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across a complex proteome.

Materials:

-

Cells or tissue homogenate

-

This compound

-

Activity-based probe for serine hydrolases (e.g., FP-rhodamine)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Treat the proteome (e.g., cell lysate) with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 30 minutes) at 37°C.

-

Add the activity-based probe (e.g., FP-rhodamine) to the treated proteomes and incubate for a further 30 minutes at room temperature.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled serine hydrolases using a fluorescence gel scanner.

-

Inhibition of a specific serine hydrolase by this compound will result in a decrease in the fluorescence intensity of the corresponding band compared to the vehicle-treated control.

Conclusion

This compound is a valuable chemical tool for studying the function of serine hydrolases, particularly FAAH. Its piperidine carbamate structure allows for potent and irreversible inhibition, leading to the modulation of the endocannabinoid system. The experimental protocols provided herein offer a framework for the robust characterization of this compound and similar inhibitors. Further research to determine its precise IC50 value and to explore its in vivo efficacy and selectivity will be crucial for its development as a potential therapeutic agent or a more refined research tool.

WWL154: An In-Depth Literature Review of a Fatty Acid Amide Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WWL154 is a chemical probe identified as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). As an analog of the well-characterized compound JZL184, this compound belongs to a class of molecules with significant therapeutic potential, primarily through the modulation of the endocannabinoid system. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, biochemical activity, and the experimental methodologies used for its characterization. Due to the limited publicly available data specifically for this compound, this review also draws upon information from its analog, JZL184, and the broader class of carbamate-based FAAH inhibitors to provide a more complete picture. The information is presented to be a valuable resource for researchers in pharmacology and drug development.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the primary endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby potentiating cannabinoid receptor signaling. This mechanism has made FAAH a compelling target for the development of therapeutics for various pathological conditions.

This compound has been identified as a FAAH inhibitor.[1] It is an analog of JZL184, a compound known for its potent and selective inhibition of monoacylglycerol lipase (MAGL), the principal enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3][4][5][6] The structural similarity between this compound and JZL184, yet their differing primary targets, makes this compound an interesting subject for investigation. This review aims to synthesize the current knowledge on this compound, with a focus on its biochemical properties and the experimental context of its evaluation.

Mechanism of Action

This compound is classified as a FAAH-4 inhibitor.[1] It is important to note that the designation "FAAH-4" is not standard in the field, with FAAH-1 and FAAH-2 being the well-characterized isoforms. It is possible that "FAAH-4" is a proprietary or less common nomenclature.

Like other carbamate-based inhibitors, this compound is presumed to act as a covalent inhibitor of FAAH.[7][8] This mechanism involves the carbamylation of the catalytic serine nucleophile (Ser241) in the active site of FAAH.[7] This covalent modification inactivates the enzyme, preventing it from hydrolyzing its natural substrate, anandamide. The result is an accumulation of anandamide in the synaptic cleft, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2.

Signaling Pathway of FAAH Inhibition

The inhibition of FAAH by compounds like this compound initiates a cascade of signaling events by elevating anandamide levels. This enhanced anandamide signaling can have numerous downstream effects.

Quantitative Data

| Compound | Target | IC50 | Reference |

| JZL184 | MAGL | ~8 nM | [4] |

| This compound | FAAH | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly published. However, based on the characterization of similar carbamate-based FAAH inhibitors, the following general methodologies are likely employed.

Synthesis of Carbamate Inhibitors

The synthesis of piperidine/piperazine urea-based FAAH inhibitors, a class that includes analogs of JZL184, generally involves multi-step organic synthesis. A representative synthesis of JZL184 has been described previously.[5] The synthesis of this compound would likely follow a similar synthetic route with modifications to achieve the desired analog structure.

FAAH Inhibition Assay

The inhibitory activity of compounds like this compound against FAAH is typically determined using an in vitro enzyme activity assay. A common protocol is as follows:

-

Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., HEK293T) or native FAAH from tissue homogenates.[7][10]

-

Substrate: A fluorescent or chromogenic substrate that is hydrolyzed by FAAH. A common substrate is arachidonoyl-p-nitroanilide (APNA).

-

Assay Procedure:

-

The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period to allow for covalent modification.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The rate of substrate hydrolysis is monitored over time by measuring the increase in fluorescence or absorbance.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

-

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of covalent inhibitors in a complex proteome.[11][12][13] This method would be crucial for determining the selectivity profile of this compound.

Discussion and Future Directions

This compound represents an intriguing chemical probe within the landscape of endocannabinoid system modulators. Its designation as a FAAH inhibitor, in contrast to its MAGL-inhibiting analog JZL184, suggests that subtle structural modifications can significantly alter target selectivity. However, the current publicly available information on this compound is sparse. To fully understand its potential as a research tool and a potential therapeutic lead, several key areas require further investigation:

-

Quantitative Potency and Selectivity: Detailed biochemical assays are needed to determine the IC50 or Ki values of this compound for FAAH-1 and FAAH-2, as well as its selectivity against a broad panel of other serine hydrolases, including MAGL.

-

Clarification of "FAAH-4": The identity of "FAAH-4" needs to be elucidated. It is crucial to determine if this refers to a known isoform, a splice variant, or a novel enzyme.

-

In Vivo Efficacy: Studies in animal models are necessary to evaluate the in vivo effects of this compound on anandamide levels in the brain and peripheral tissues, and to assess its pharmacological effects in models of pain, anxiety, and inflammation.

-

Detailed Structural Biology: Co-crystallization of this compound with FAAH would provide valuable insights into its binding mode and the structural determinants of its selectivity.

The exploration of JZL184 analogs like this compound is a promising avenue for developing more refined tools to dissect the complexities of the endocannabinoid system and for the discovery of novel therapeutics. Further research and publication of detailed data on this compound are eagerly awaited by the scientific community.

References

- 1. This compound | FAAH-4抑制剂 | MCE [medchemexpress.cn]

- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes PMID: 16298297 | MCE [medchemexpress.cn]

- 9. Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FAAH Inhibition by WWL154: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH presents a promising therapeutic strategy for a variety of pathological conditions by enhancing endocannabinoid signaling. This document provides an in-depth technical guide to understanding the role of FAAH inhibition, with a focus on the inhibitor WWL154. Due to the limited publicly available data on this compound, this guide will also draw upon data from other well-characterized FAAH inhibitors to illustrate key concepts and methodologies.

This compound is identified as a FAAH-4 inhibitor and an analog of JZL184, featuring a sulfhydryl-reactive p-nitrophenyl carbamate group, suggesting a covalent mechanism of action.[1] The inhibition of FAAH by compounds like this compound leads to an accumulation of anandamide and other fatty acid amides, thereby potentiating their effects on cannabinoid receptors (CB1 and CB2) and other cellular targets. This enhanced signaling has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct CB1 receptor agonists.

Core Mechanism of FAAH Inhibition

FAAH is a serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine. FAAH inhibitors block this enzymatic activity, leading to an increase in the concentration and duration of action of anandamide and other related N-acylethanolamines (NAEs). This augmentation of endogenous cannabinoid tone is the primary mechanism through which FAAH inhibitors exert their therapeutic effects.

Quantitative Data on FAAH Inhibitors

| Inhibitor | Target | IC50 (nM) | k | Selectivity | Reference |

| PF-04457845 | Human FAAH | 7.2 | 40,300 M⁻¹s⁻¹ | Highly selective over other serine hydrolases | [2] |

| JZP327A | Human recombinant FAAH | 11 | Not Reported | >900-fold selective over MAGL and COX isoenzymes | [3] |

| PF-3845 | Human FAAH | 52.55 µM (Colo-205 cells) | Not Reported | Selective for FAAH in vivo | [4] |

| URB597 | FAAH | Not Reported | 0.0033 s⁻¹ (k | Selective for FAAH in the brain, some off-target effects in peripheral tissues | [5] |

Experimental Protocols

In Vitro FAAH Activity Assay (Fluorometric)

This assay is a common method for determining the inhibitory potency (IC50) of compounds against FAAH.

Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.

Materials:

-

96-well black microplates

-

FAAH enzyme source (e.g., rat brain homogenate, recombinant human FAAH)

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

AAMCA substrate

-

Test compound (e.g., this compound) dissolved in DMSO

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the FAAH enzyme to the wells of the microplate.

-

Add the test compound dilutions to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the AAMCA substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)

This model is used to assess the anti-inflammatory and analgesic effects of FAAH inhibitors in vivo.

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling) and hyperalgesia (increased sensitivity to pain). The efficacy of the test compound is determined by its ability to reduce these inflammatory signs.

Materials:

-

Rodents (e.g., Sprague-Dawley rats)

-

Carrageenan solution (1% in sterile saline)

-

Test compound (e.g., this compound) formulated for administration (e.g., intraperitoneal injection)

-

Pawing pressure transducer or von Frey filaments to measure mechanical hyperalgesia

-

Plethysmometer to measure paw volume (edema)

Procedure:

-

Acclimate animals to the testing environment and handling.

-

Administer the test compound or vehicle to the animals at a predetermined time before carrageenan injection.

-

Inject carrageenan into the plantar surface of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Assess mechanical hyperalgesia by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at the same time points.

-

Compare the paw volume and withdrawal thresholds between the vehicle-treated and drug-treated groups to determine the anti-inflammatory and analgesic effects of the compound.

Signaling Pathways and Visualizations

Inhibition of FAAH leads to an accumulation of anandamide, which then activates cannabinoid receptors, primarily CB1 and CB2. The following diagrams illustrate the key signaling pathways involved.

FAAH Inhibition and Endocannabinoid Signaling

Caption: FAAH inhibition by this compound prevents anandamide degradation, enhancing retrograde signaling.

CB1 Receptor Downstream Signaling

Caption: Downstream signaling cascade following CB1 receptor activation by anandamide.

CB2 Receptor Downstream Signaling

Caption: Key signaling pathways activated by anandamide binding to the CB2 receptor.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value of an FAAH inhibitor.

Conclusion

Inhibition of FAAH by compounds such as this compound represents a compelling therapeutic avenue for a range of disorders. By preventing the degradation of anandamide, these inhibitors amplify the endogenous cannabinoid signaling in a spatially and temporally controlled manner. This guide provides a foundational understanding of the mechanism of action, methods for characterization, and the key signaling pathways involved in FAAH inhibition. Further research specifically elucidating the quantitative pharmacology and in vivo efficacy of this compound is necessary to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of FAAH Inhibitors in Mice: A Representative Protocol Based on WWL154 Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo studies for the compound designated "WWL154" are publicly available in the referenced literature. The following application notes and protocols are a representative guide based on published in vivo studies of analogous Fatty Acid Amide Hydrolase (FAAH) inhibitors and related compounds in mice. All experimental designs should be adapted and optimized for the specific research question and compound being investigated.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which has shown therapeutic potential in a range of preclinical models for pain, inflammation, anxiety, and cancer. This compound is described as a FAAH-4 inhibitor. This document provides detailed protocols and application notes for the in vivo evaluation of FAAH inhibitors in mouse models, drawing from established methodologies for this class of compounds.

Data Presentation: Summary of In Vivo Studies with FAAH Inhibitors

The following tables summarize quantitative data from in vivo studies in mice using various FAAH inhibitors. This data can serve as a reference for designing experiments with novel FAAH inhibitors like this compound.

Table 1: Efficacy of FAAH Inhibitors in Mouse Models of Disease

| Compound | Mouse Model | Dosing Regimen | Key Findings | Reference |

| URB597 | MDA-MB-231 breast cancer xenograft | 10 mg/kg, i.p., daily | Reduced tumor growth over 60 days. | [1][2] |

| PF-3845 | Carrageenan-induced inflammatory pain | 10 mg/kg, i.p. | Significant reduction in inflammatory pain. | [3] |

| URB878 | Carrageenan-induced acute lung injury | 5 mg/kg, oral | Decreased histological damage, inflammation, and oxidative stress. | [4] |

| JZL184 (MAGL inhibitor with some FAAH cross-reactivity) | Williams-Beuren syndrome model | 8 mg/kg, for 10 days | Normalized behavioral traits. | [5] |

Table 2: Pharmacodynamic Effects of FAAH Inhibitors in Mice

| Compound | Dosing Regimen | Tissue | Biomarker Measured | Outcome | Reference |

| PF-3845 | 10 mg/kg, i.p. | Brain | Anandamide (AEA) | >10-fold elevation | [3] |

| PF-3845 | 10 mg/kg, i.p. | Brain | N-palmitoyl ethanolamine (PEA) | >10-fold elevation | [3] |

| PF-3845 | 10 mg/kg, i.p. | Brain | N-oleoyl ethanolamine (OEA) | >10-fold elevation | [3] |

| JZL184 | 8 mg/kg | Amygdala, Hippocampus | 2-Arachidonoylglycerol (2-AG) | Increased levels | [5] |

Experimental Protocols

General Animal Husbandry and Ethical Considerations

All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Mice should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

Protocol for Evaluating a FAAH Inhibitor in a Mouse Xenograft Model of Breast Cancer

This protocol is adapted from studies using the FAAH inhibitor URB597 in an MDA-MB-231 xenograft model.[1][2]

Materials:

-

6-8 week old female immunodeficient mice (e.g., NU/J or NOD-scid)

-

MDA-MB-231 human breast cancer cells

-

Matrigel

-

FAAH inhibitor (e.g., this compound)

-

Vehicle control (e.g., 10% PEG-400, 10% Tween-80 in saline)[4]

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Culture MDA-MB-231 cells to ~80% confluency.

-

Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2 million cells) into the flank of each mouse.

-

-

Tumor Growth and Group Randomization:

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Prepare the FAAH inhibitor in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).

-

Administer the FAAH inhibitor or vehicle control via intraperitoneal (i.p.) injection daily.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (length x width²)/2.

-

Monitor animal body weight and general health throughout the study.

-

-

Endpoint and Tissue Collection:

-

Continue treatment for a predefined period (e.g., 60 days) or until tumors in the control group reach the maximum allowed size.

-

Euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Protocol for Assessing Anti-Inflammatory Effects in a Carrageenan-Induced Paw Edema Model

This protocol is based on general models of inflammatory pain and the known anti-inflammatory effects of FAAH inhibitors.[3]

Materials:

-

8-10 week old male or female mice (e.g., C57BL/6)

-

1% Carrageenan solution in sterile saline

-

Pletysmometer or calipers

-

FAAH inhibitor (e.g., this compound)

-

Vehicle control

Procedure:

-

Baseline Paw Volume Measurement:

-

Measure the baseline volume of the right hind paw of each mouse using a plethysmometer.

-

-

Drug Administration:

-

Administer the FAAH inhibitor or vehicle control (i.p. or oral) at the desired dose.

-

Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to become systemically available.

-

-

Induction of Inflammation:

-

Inject 50 µL of 1% carrageenan solution into the plantar surface of the right hind paw.

-

-

Paw Volume Measurement:

-

Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

-

-

Data Analysis:

-

Calculate the change in paw volume (edema) from baseline for each time point.

-

Compare the edema in the FAAH inhibitor-treated group to the vehicle-treated group.

-

Visualization of Pathways and Workflows

Signaling Pathway of FAAH Inhibition

Caption: Signaling pathway of FAAH inhibition leading to increased anandamide levels and cellular effects.

Experimental Workflow for a Xenograft Study

Caption: Experimental workflow for evaluating a FAAH inhibitor in a mouse xenograft cancer model.

Logical Relationship of FAAH Inhibition and Therapeutic Outcomes

Caption: Logical flow from FAAH inhibition to potential therapeutic outcomes in in vivo models.

References

- 1. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAAH inhibition ameliorates breast cancer in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cannabinoid signaling modulation through JZL184 restores key phenotypes of a mouse model for Williams–Beuren syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FAAH Inhibitor WWL154 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Crucially, all protocols and data presented herein are based on published research for other Fatty Acid Amide Hydrolase (FAAH) inhibitors, such as URB597 and PF-3845, due to the current lack of publicly available studies specifically utilizing WWL154 in cell culture experiments. this compound is identified as a FAAH-4 inhibitor and an analog of JZL184. The following information provides a comprehensive framework and starting point for investigating the effects of this compound, but all experimental parameters, including optimal concentrations and incubation times, will require empirical determination and validation for this compound.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA). By inhibiting FAAH, the endogenous levels of these signaling lipids are increased, leading to the modulation of various physiological and pathological processes, including pain, inflammation, and cancer progression. In cancer cells, inhibition of FAAH has been shown to have anti-proliferative, anti-invasive, and anti-metastatic effects, making it an attractive target for therapeutic intervention.

This compound is a potent inhibitor of FAAH-4. These application notes provide detailed protocols for assessing the biological activity of this compound in cancer cell lines, with a focus on non-small cell lung cancer (NSCLC) as a model system.

Data Presentation

The following tables summarize quantitative data obtained from studies on the FAAH inhibitors URB597 and AA-5HT in A549 lung cancer cells. These values should be used as a reference point for designing experiments with this compound.

Table 1: Effect of FAAH Inhibitors on FAAH Substrate Levels in A549 Lung Cancer Cells [1]

| FAAH Substrate | Vehicle Control (pmol/mg protein) | 10 µM AA-5HT (% of Control) | 10 µM URB597 (% of Control) |

| Anandamide (AEA) | 1.2 ± 0.2 | 250 ± 40 | 310 ± 50 |

| 2-Arachidonoylglycerol (2-AG) | 25.1 ± 2.5 | 180 ± 20** | 210 ± 30 |

| N-Oleoylethanolamine (OEA) | 6.5 ± 1.1 | 320 ± 60 | 450 ± 80 |

| N-Palmitoylethanolamine (PEA) | 4.3 ± 0.7 | 280 ± 50 | 390 ± 70*** |

| *Data are presented as mean ± SEM. **P < 0.01, **P < 0.001 vs. vehicle. |

Table 2: Anti-Invasive and Anti-Migratory Effects of FAAH Inhibitors on A549 Cells

| Treatment | Concentration | Invasion (% of Control) | Migration (% of Control) | Viability (% of Control) |

| AA-5HT | 1 µM | 85 ± 5 | 90 ± 6 | 98 ± 2 |

| 10 µM | 60 ± 7 | 75 ± 8** | 95 ± 3 | |

| 30 µM | 45 ± 6 | 60 ± 5 | 92 ± 4 | |

| URB597 | 1 µM | 88 ± 6 | 92 ± 5 | 99 ± 1 |

| 10 µM | 65 ± 8 | 78 ± 7** | 96 ± 2 | |

| 30 µM | 50 ± 5 | 65 ± 6 | 94 ± 3 | |

| *Data are presented as mean ± SEM. **P < 0.01, **P < 0.001 vs. vehicle. Data is extrapolated from graphical representations in the source material. |

Experimental Protocols

Cell Culture

-

Cell Lines: A549 (non-small cell lung cancer), H460 (non-small cell lung cancer), or other cancer cell lines of interest.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell proliferation and cytotoxicity.

-

Materials:

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a broad concentration range (e.g., 0.1 µM to 100 µM).

-

Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plates for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

-

Materials:

-

24-well plates with Boyden chamber inserts (8 µm pore size)

-

Matrigel basement membrane matrix

-

Serum-free culture medium

-

Complete culture medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

-

-

Procedure:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Boyden chamber inserts with the Matrigel solution and allow it to solidify at 37°C.

-

Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Add 200 µL of the cell suspension to the upper chamber of the inserts.

-

Add different concentrations of this compound to both the upper and lower chambers to ensure a consistent concentration gradient is not the primary driver of invasion inhibition.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the insert with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 15 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the number of stained cells in several microscopic fields.

-

Western Blot for TIMP-1 Expression

This protocol is to assess the effect of this compound on the expression of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1), a key regulator of cell invasion.[2]

-

Materials:

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-TIMP-1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against TIMP-1 and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the TIMP-1 expression to the loading control.

-

Mandatory Visualizations

Caption: FAAH Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for Compound X (e.g., WWL154) in Neuroinflammation Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] This inflammatory response within the central nervous system (CNS) is primarily mediated by resident immune cells, particularly microglia.[3][4] Chronic activation of microglia leads to the sustained release of pro-inflammatory cytokines and other neurotoxic mediators, contributing to neuronal damage and disease progression.[5][6][7] A key pathway implicated in this process is the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[8][9][10]

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[8][9][10] This makes the NLRP3 inflammasome a highly attractive therapeutic target for neuroinflammatory disorders.

This document provides detailed application notes and protocols for the use of Compound X (e.g., WWL154) , a potent and selective small molecule inhibitor of the NLRP3 inflammasome, in both in vitro and in vivo models of neuroinflammation.

Mechanism of Action

Compound X specifically targets the NLRP3 inflammasome, preventing its assembly and subsequent activation. This leads to the inhibition of caspase-1 activation and a reduction in the release of mature IL-1β and IL-18. In vitro studies have shown that Compound X can effectively suppress NLRP3 activation induced by various stimuli in microglia.

Data Presentation: In Vitro and In Vivo Efficacy of Compound X

The following tables summarize the quantitative data for Compound X in relevant neuroinflammation models.

Table 1: In Vitro Activity of Compound X in Primary Microglia

| Parameter | Value | Experimental Conditions |

| IC50 for IL-1β Release | 50 nM | Primary mouse microglia primed with LPS (1 µg/mL) for 4 hours, then stimulated with ATP (5 mM) for 1 hour in the presence of Compound X. |

| Effective Concentration (EC50) for TNF-α Inhibition | > 10 µM | Primary mouse microglia stimulated with LPS (1 µg/mL) for 24 hours in the presence of Compound X. (Note: TNF-α release is upstream of inflammasome activation). |

| Cytotoxicity (LDH Assay) | No significant toxicity up to 20 µM | Primary mouse microglia treated with Compound X for 24 hours. |

Table 2: In Vivo Efficacy of Compound X in a Mouse Model of LPS-Induced Neuroinflammation

| Parameter | Vehicle Control | Compound X (10 mg/kg, i.p.) | p-value |

| Brain IL-1β Levels (pg/mg tissue) | 150.8 ± 25.3 | 45.2 ± 10.1 | <0.001 |

| Activated Microglia (Iba1+ cells/mm²) | 210.5 ± 30.8 | 85.6 ± 15.2 | <0.01 |

| Cognitive Function (Y-maze spontaneous alternation) | 45.2% ± 5.1% | 70.8% ± 6.3% | <0.01 |

Signaling Pathway Visualization

Caption: NLRP3 inflammasome signaling pathway and inhibition by Compound X.

Experimental Protocols

Protocol 1: In Vitro Evaluation of Compound X in Primary Microglia

This protocol details the steps to assess the efficacy of Compound X in inhibiting NLRP3 inflammasome activation in primary mouse microglia.

Materials:

-

Primary mouse microglia culture

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

Compound X (e.g., this compound)

-

DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Phosphate-buffered saline (PBS)

-

ELISA kit for mouse IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Culture: Plate primary microglia in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Compound X. Incubate for 1 hour.

-

Priming: Add LPS to a final concentration of 1 µg/mL to all wells (except for the negative control) and incubate for 4 hours.

-

Activation: Add ATP to a final concentration of 5 mM to all wells (except for the negative control) and incubate for 1 hour.

-

Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect the supernatant for IL-1β and LDH analysis.

-

Analysis:

-

Measure IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Assess cytotoxicity by measuring LDH release using a commercial kit.

-

Caption: Experimental workflow for in vitro screening of Compound X.

Protocol 2: In Vivo Evaluation of Compound X in an LPS-Induced Neuroinflammation Mouse Model

This protocol describes the methodology for assessing the in vivo efficacy of Compound X in a mouse model of acute neuroinflammation.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS)

-

Compound X (e.g., this compound)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Tissue homogenization buffer

-

ELISA kit for mouse IL-1β

-

Immunohistochemistry reagents (Iba1 antibody)

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Compound Administration: Administer Compound X (e.g., 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.

-

LPS Injection: One hour after compound administration, inject LPS (1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.

-

Tissue Collection: 24 hours after the LPS injection, anesthetize the mice and perfuse with ice-cold PBS. Euthanize the mice and collect the brains.

-

Brain Homogenization: For biochemical analysis, homogenize one hemisphere of the brain in tissue homogenization buffer. Centrifuge and collect the supernatant.

-

Immunohistochemistry: Fix the other hemisphere in 4% paraformaldehyde for immunohistochemical analysis of microglial activation (Iba1 staining).

-

Analysis:

-

Measure IL-1β levels in the brain homogenate supernatant using an ELISA kit.

-

Quantify the number of Iba1-positive (activated) microglia in specific brain regions (e.g., hippocampus, cortex) from the stained sections.

-

Caption: Experimental workflow for in vivo testing of Compound X.

Conclusion

Compound X (e.g., this compound) is a valuable research tool for investigating the role of the NLRP3 inflammasome in neuroinflammation. The protocols and data presented here provide a framework for its application in both cellular and animal models, facilitating the study of neuroinflammatory pathways and the development of novel therapeutics for neurodegenerative diseases.

References

- 1. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The semantics of microglia activation: neuroinflammation, homeostasis, and stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Control of neuroinflammation as a therapeutic strategy for amyotrophic lateral sclerosis and other neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating WWL154 in Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition resulting from nerve damage, presents a significant therapeutic challenge.[1][2] Current treatments often provide inadequate relief and are associated with considerable side effects.[1] The endocannabinoid system has emerged as a promising target for novel analgesics, with a key regulatory enzyme being Fatty Acid Amide Hydrolase (FAAH).[1][3] FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA), a lipid signaling molecule with analgesic properties.[1][3] Inhibition of FAAH elevates endogenous AEA levels, thereby enhancing cannabinoid receptor signaling and producing antinociceptive and anti-inflammatory effects.[3]

WWL154 is identified as a potent FAAH-4 inhibitor. While specific data on this compound in neuropathic pain models is not yet widely published, its mechanism of action as a FAAH inhibitor suggests its potential as a valuable research tool and a therapeutic lead for the study and treatment of neuropathic pain. These application notes provide a comprehensive guide for researchers on how to utilize this compound to investigate neuropathic pain, drawing upon established protocols for other well-characterized FAAH inhibitors.

Mechanism of Action: FAAH Inhibition in Pain Signaling

FAAH inhibitors, such as this compound, exert their effects by preventing the breakdown of anandamide (AEA) and other fatty acid amides. This leads to an accumulation of these endogenous ligands, which can then activate cannabinoid receptors (CB1 and CB2) and other targets involved in pain modulation.

The proposed signaling pathway is as follows:

Caption: Signaling pathway of FAAH inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound in models of neuropathic pain are provided below.

In Vivo Models of Neuropathic Pain

Several rodent models are commonly used to mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[4][5]

1. Chronic Constriction Injury (CCI) Model:

-

Objective: To induce neuropathic pain by loosely ligating the sciatic nerve.

-

Procedure:

-

Anesthetize the rodent (e.g., with isoflurane).

-

Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve at 1 mm intervals.

-

The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for 7-14 days for the development of neuropathic pain behaviors.

-

2. Spared Nerve Injury (SNI) Model:

-

Objective: To create a model of neuropathic pain by selectively ligating and transecting two of the three terminal branches of the sciatic nerve.[6]

-

Procedure:

-

Anesthetize the animal and expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

-

Tightly ligate the tibial and common peroneal nerves with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

-

Take care to leave the sural nerve intact.

-

Close the incision in layers.

-

Behavioral testing can typically begin 7 days post-surgery.

-

Workflow for In Vivo Neuropathic Pain Study:

References

- 1. Inhibition of Fatty Acid Amide Hydrolase: A Potential Treatment for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropathic pain models and outcome measures: a dual translational challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

Application Notes and Protocols: WWL154 in Preclinical Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWL154 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase 4 (FAAH-4), a key enzyme responsible for the degradation of endocannabinoids, most notably anandamide (AEA).[1] By inhibiting FAAH, this compound is hypothesized to increase the endogenous levels of AEA, thereby enhancing endocannabinoid signaling. The endocannabinoid system is critically involved in the regulation of stress, fear, and anxiety, making FAAH inhibitors like this compound promising therapeutic candidates for anxiety disorders. These application notes provide an overview of proposed experimental protocols to evaluate the anxiolytic potential of this compound in established rodent models of anxiety-like behavior.

Mechanism of Action

This compound, as a serine hydrolase inhibitor, is expected to covalently modify the active site serine of FAAH, leading to its inactivation.[2] This inhibition prevents the breakdown of anandamide, leading to its accumulation in key brain regions associated with anxiety, such as the amygdala, prefrontal cortex, and hippocampus. Enhanced anandamide levels are thought to potentiate the activation of cannabinoid receptor type 1 (CB1), leading to a reduction in anxiety-like behaviors.

Proposed Signaling Pathway for this compound in Anxiety

The anxiolytic effects of this compound are likely mediated through the potentiation of endocannabinoid signaling. The following diagram illustrates the proposed pathway.

Caption: Proposed signaling pathway of this compound in reducing anxiety.

Preclinical Anxiety Models and Experimental Protocols

Several well-validated behavioral paradigms in rodents can be used to assess the anxiolytic-like effects of this compound.

Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[3][4] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Experimental Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[5] The maze is typically made of a non-reflective material.[3]

-

Animals: Adult male mice or rats are commonly used. Animals should be habituated to the testing room for at least 60 minutes prior to the experiment.[6]

-

Procedure:

-

Administer this compound or vehicle control (e.g., intraperitoneally) 30-60 minutes before the test.

-

Place the animal in the center of the maze, facing one of the open arms.[7]

-

Allow the animal to explore the maze for a 5-minute session.[7]

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total arm entries (as a measure of general locomotor activity).

-

Data Presentation: